1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyrrolidine sulfonyl group: This step involves the sulfonylation of the pyrrolidine ring, which can be carried out using sulfonyl chlorides in the presence of a base.
Coupling with piperazine: The final step involves the coupling of the furan and pyrrolidine sulfonyl intermediates with piperazine, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan and piperazine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-hydroxyphenyl)piperazine
- 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-chlorophenyl)piperazine
Uniqueness
1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the furan, pyrrolidine sulfonyl, and piperazine rings also provides a distinctive structural framework that can be exploited for various applications.
Properties
IUPAC Name |
(2,5-dimethyl-4-pyrrolidin-1-ylsulfonylfuran-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-16-20(21(17(2)30-16)31(27,28)25-10-6-7-11-25)22(26)24-14-12-23(13-15-24)18-8-4-5-9-19(18)29-3/h4-5,8-9H,6-7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQIESKYBJTCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N2CCCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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